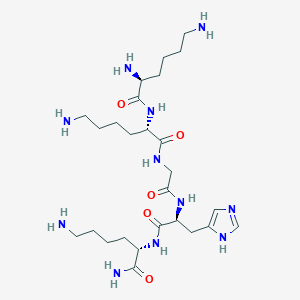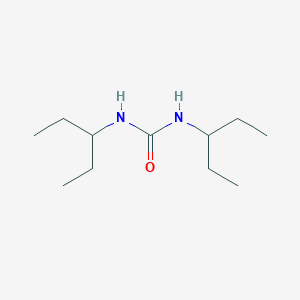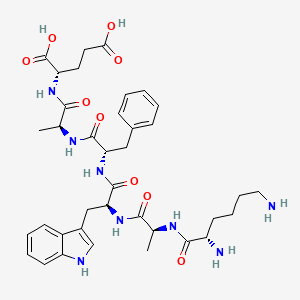
Nonadec-18-YN-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadec-18-YN-9-OL is an organic compound with the molecular formula C19H36O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 18th carbon and a hydroxyl group at the 9th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadec-18-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the partial hydrogenation of a corresponding alkyne precursor, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and borane (BH3) for hydroboration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes often employ continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonadec-18-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of nonadec-18-yn-9-one or nonadec-18-yn-9-al.
Reduction: Formation of nonadec-18-en-9-ol or nonadecane-9-ol.
Substitution: Formation of nonadec-18-yn-9-chloride or nonadec-18-yn-9-bromide.
Scientific Research Applications
Nonadec-18-YN-9-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonadec-18-YN-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Nonadec-1-ene: A long-chain alkene with a similar carbon backbone but lacking the hydroxyl and alkyne groups.
Nonadecane: A saturated hydrocarbon with a similar carbon chain length but no functional groups.
Nonadec-18-ynoic acid: A long-chain alkyne with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Nonadec-18-YN-9-OL is unique due to the presence of both an alkyne and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other long-chain hydrocarbons, making this compound a valuable compound for research and industrial applications.
Properties
CAS No. |
832727-10-3 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-18-yn-9-ol |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h1,19-20H,4-18H2,2H3 |
InChI Key |
JPPOIUZZWYUQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)

![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
